2-Cyano-3-(3-methoxyphenyl)prop-2-enamide
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Overview
Description
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C11H10N2O2. It is known for its crystalline structure and optical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide typically involves the reaction of ethyl cyanoacetate with 3-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amines, substituted amides, and various oxidized derivatives .
Scientific Research Applications
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and other proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide
- 2-Cyano-3-(3-hydroxyphenyl)prop-2-enamide
- 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C11H10N2O
- Molecular Weight : 202.21 g/mol
The presence of the cyano group and methoxyphenyl moiety contributes to its unique chemical reactivity and biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 15 | Inhibition of cell growth |
Study B | HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
Study C | A549 (Lung Cancer) | 18 | Cell cycle arrest |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.
Mechanism | Effect |
---|---|
Inhibition of NF-kB pathway | Reduced expression of TNF-α and IL-6 |
Modulation of COX enzymes | Decreased prostaglandin synthesis |
3. Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may be a promising candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The cyano group may facilitate binding to enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound could act as a ligand for certain receptors, altering signaling pathways associated with inflammation and cancer progression.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Case Study 1 : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Case Study 2 : Inflammatory bowel disease models showed that treatment with the compound led to decreased inflammatory markers and improved histological scores.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |
InChI Key |
CQLYVMVFUXERSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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